1-(4-tert-butylphenyl)-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(4-tert-butylphenyl)-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyrrolidine ring, a tert-butylphenyl group, and a dimethylphenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-butylphenyl)-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butylphenyl and dimethylphenyl groups through a series of substitution and coupling reactions. Common reagents used in these reactions include organometallic compounds, catalysts, and solvents such as dichloromethane and ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-butylphenyl)-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-tert-butylphenyl)-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylphenyl)-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-tert-butylphenyl)-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide shares structural similarities with other pyrrolidine derivatives and substituted phenyl compounds.
- Examples include 1-(4-tert-butylphenyl)-N-phenylpyrrolidine-3-carboxamide and 1-(4-tert-butylphenyl)-N-(2,3-dimethylphenyl)pyrrolidine-3-carboxamide.
Uniqueness
The unique combination of the tert-butylphenyl and dimethylphenyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H28N2O2 |
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Molecular Weight |
364.5 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H28N2O2/c1-15-7-6-8-20(16(15)2)24-22(27)17-13-21(26)25(14-17)19-11-9-18(10-12-19)23(3,4)5/h6-12,17H,13-14H2,1-5H3,(H,24,27) |
InChI Key |
UURQLGQTBWNGFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C(C)(C)C)C |
Origin of Product |
United States |
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